Suc-Ala-Pro-Leu-Phe-pNA

Descripción general

Descripción

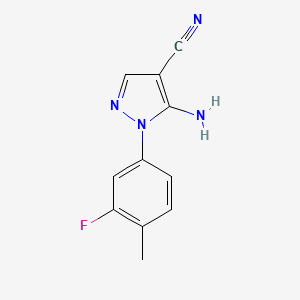

“Suc-Ala-Pro-Leu-Phe-pNA” is a substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . These proteins belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) . This substrate has been used for an uncoupled protease-free assay of PPIase activity .

Molecular Structure Analysis

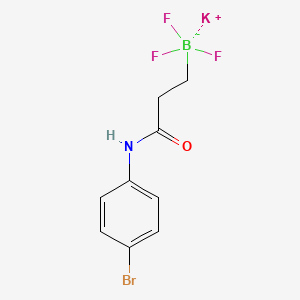

The molecular formula of “Suc-Ala-Pro-Leu-Phe-pNA” is C33H42N6O9 . The molecular weight is 666.72 .

Chemical Reactions Analysis

“Suc-Ala-Pro-Leu-Phe-pNA” is a substrate for peptidyl prolyl cis-trans isomerases (PPIases) including FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins . PPIases, or rotamases, catalyze the cis-trans isomerisation of proline imidic peptide bonds to accelerate protein folding .

Physical And Chemical Properties Analysis

“Suc-Ala-Pro-Leu-Phe-pNA” is a solid substance with a white to off-white color . It is soluble in DMSO at 10 mM .

Aplicaciones Científicas De Investigación

Substrate Specificity in Enzyme Activities

Suc-Ala-Pro-Leu-Phe-pNA is pivotal in studying the substrate specificities of peptidyl prolyl cis-trans isomerase activities in different enzymes. For instance, it has been used to understand the isomerase activities of cyclophilin and FK-506 binding protein (FKBP). These studies reveal distinct substrate specificities in these enzymes, highlighting their diverse physiological roles (Harrison & Stein, 1990). Similarly, the compound has been instrumental in studying the substrate specificities of peptidyl-prolyl cis/trans isomerases in the soil nitrogen-fixing bacterium Azotobacter vinelandii, which are typical for bacterial FKBPs (Dimou, Zografou, Venieraki & Katinakis, 2011).

Characterization of Enzymatic Activities

Suc-Ala-Pro-Leu-Phe-pNA aids in the purification and characterization of various enzymes. For instance, it has been used in the purification and characterization of the neutral endopeptidase from human kidney, which preferentially hydrolyzes peptide bonds at the amino sides of hydrophobic amino acids like Leu and Phe (Ishida, Ogawa, Kōsaki, Mega & Ikenaka, 1983). Furthermore, it has been used to study an elastase-like enzyme activity in human seminal plasma, providing insights into the inhibition behavior of various proteinase inhibitors (Matsuda et al., 2000).

Safety And Hazards

In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing . If the substance comes into contact with the skin, it should be washed off with plenty of water . In case of eye contact, the eyes should be rinsed with plenty of water . If swallowed, the mouth should be rinsed . Medical attention should be sought if the person feels unwell .

Propiedades

IUPAC Name |

4-[[(2S)-1-[(2S)-2-[[(2S)-4-methyl-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-25(37-32(45)27-10-7-17-38(27)33(46)21(3)34-28(40)15-16-29(41)42)31(44)36-26(19-22-8-5-4-6-9-22)30(43)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,43)(H,36,44)(H,37,45)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBYPOPFIAQLGF-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3CCCN3C(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Pro-Leu-Phe-pNA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-O-Tert-butyl 3-O-ethyl (1R,3R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B1409336.png)

![(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1409337.png)